2-Chloroethyl 2-bromobutanoate
Description
2-Chloroethyl 2-bromobutanoate: is an organic compound with the molecular formula C₆H₁₀BrClO₂ . It is a derivative of butanoic acid, where the hydrogen atoms are substituted with chloroethyl and bromobutanoate groups. This compound is known for its reactivity and is used in various chemical synthesis processes .
Properties
CAS No. |
5421-97-6 |
|---|---|
Molecular Formula |
C6H10BrClO2 |
Molecular Weight |
229.50 g/mol |
IUPAC Name |
2-chloroethyl 2-bromobutanoate |
InChI |
InChI=1S/C6H10BrClO2/c1-2-5(7)6(9)10-4-3-8/h5H,2-4H2,1H3 |
InChI Key |
LPBGILZUSWZKLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCCCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl 2-bromobutanoate typically involves the esterification of 2-bromobutanoic acid with 2-chloroethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl 2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-chloroethyl derivatives.
Elimination Reactions: Alkenes such as 2-butene.
Hydrolysis: 2-bromobutanoic acid and 2-chloroethanol.
Scientific Research Applications
Chemistry: 2-Chloroethyl 2-bromobutanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester bonds. It also serves as a model compound for studying the metabolism of halogenated esters in living organisms .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2-bromobutanoate involves its reactivity towards nucleophiles and bases. The presence of both chloroethyl and bromobutanoate groups allows for multiple reaction pathways. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a molecule of hydrogen bromide to form an alkene .
Comparison with Similar Compounds
2-Chloroethyl 2-bromopropanoate: Similar structure but with a propanoate group instead of butanoate.
2-Chloroethyl 2-bromopentanoate: Similar structure but with a pentanoate group instead of butanoate.
Uniqueness: 2-Chloroethyl 2-bromobutanoate is unique due to its specific combination of chloroethyl and bromobutanoate groups, which confer distinct reactivity patterns. This makes it particularly useful in synthetic organic chemistry for creating complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
